Ethyl 5-fluoro-2-oxoindoline-7-carboxylate
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Overview
Description
Ethyl 5-fluoro-2-oxoindoline-7-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5th position, an oxo group at the 2nd position, and an ethyl ester group at the 7th position of the indoline ring. The unique structure of this compound makes it a valuable subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-2-oxoindoline-7-carboxylate typically involves the reaction of 5-fluoroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
Ethyl 5-fluoro-2-oxoindoline-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-fluoro-2-oxoindoline-7-carboxylate can be compared with other indole derivatives such as:
- Ethyl 5-chloro-2-oxoindoline-7-carboxylate
- Ethyl 5-bromo-2-oxoindoline-7-carboxylate
- Ethyl 5-iodo-2-oxoindoline-7-carboxylate
These compounds share similar structures but differ in the halogen atom at the 5th position. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties. This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects .
Properties
Molecular Formula |
C11H10FNO3 |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
ethyl 5-fluoro-2-oxo-1,3-dihydroindole-7-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-2-16-11(15)8-5-7(12)3-6-4-9(14)13-10(6)8/h3,5H,2,4H2,1H3,(H,13,14) |
InChI Key |
ONIIWTYKTGTDRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=C1NC(=O)C2)F |
Origin of Product |
United States |
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